N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer research. This compound is known for its unique structure, which includes a benzodioxole ring and a pyrazolopyrimidine moiety, making it a subject of interest for its potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is the mitochondria in tumor cells . This compound has been found to be efficacious in tumor cells experiencing glucose starvation .
Mode of Action
This compound interacts with its target, the mitochondria, by inhibiting the mitochondrial membrane potential . This inhibition is a key aspect of its mode of action.
Biochemical Pathways
The compound affects the biochemical pathways related to glucose starvation in tumor cells. It has been observed that compounds exhibiting selective toxicity upon glucose starvation, like this compound, inhibit the mTOR pathway upon glucose starvation . This inhibition of the mTOR pathway and the mitochondrial membrane potential are key aspects of the affected biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of tumor cells under glucose starvation conditions . By inhibiting the mitochondrial membrane potential, it disrupts the energy production of the cells, leading to cell death .
Action Environment
The action of this compound is influenced by the glucose levels in the tumor environment. Tumor cells often experience glucose starvation, which is when this compound is most effective . Therefore, the glucose levels in the tumor environment play a crucial role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide interacts with mitochondria in glucose-starved cells . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Cellular Effects
The compound exerts significant effects on tumor cells under glucose starvation conditions. It has been found to be efficacious in these cells, suggesting that it influences cell function under these conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of mitochondrial membrane potential . This suggests that it may interact with biomolecules involved in maintaining this potential, leading to changes in gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a pyrazolopyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in targeting glucose-starved tumor cells
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar structure and anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole and heteroaryl structures, studied for their anticancer activities
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide stands out due to its dual action on mitochondrial membrane potential and the mTOR pathway, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-13-29-17)8-9-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-12H,8-9,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFLTCXMOWOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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